Cas no 137590-32-0 ((8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate])
phosphinyl]acetate] structure](https://ko.kuujia.com/scimg/cas/137590-32-0x500.png)
137590-32-0 structure
상품 이름:(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] 화학적 및 물리적 성질
이름 및 식별자
-
- (8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
- [R-(R*S*)][[2-Methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl]acetic acid (-)-cinchonidine (1:1) salt
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbuty...
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(1:1)
- R-(R*,S*)]-[[2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl] acetic acid, (-)-cinchonidine (1:1) salt
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)Methanol 2-(((R)-2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)
- [(2-Methyl-1-Propionylpropoxy)(4-Phenylbutyl)Phosphinoyl]Acetic Acid-Cinchonidine
- Cinchonan-9-ol Mono[[(S)-[(1R)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
- Fosinopril Intermediate 1
- Cinchonan-9-ol, (8alpha,9R)-, mono(((S)-((1R)-2-methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphinyl)acetate) (salt)
- 137590-32-0
- Cinchonan-9-ol, (8alpha,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
-
- MDL: MFCD12911890
- 인치: 3
- InChIKey: AMCLPZVIVCCLMU-ZBTQCTNHSA-N
- 미소: C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.CCC(=O)O[C@@H](C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
계산된 속성
- 정밀분자량: 678.34300
- 동위원소 질량: 678.343
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 9
- 중원자 수량: 48
- 회전 가능한 화학 키 수량: 16
- 복잡도: 897
- 총 키 단위 수량: 2
- 원자 구조의 중심 수량을 확정하다.: 5
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 126A^2
실험적 성질
- PSA: 136.07000
- LogP: 7.42640
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] 보안 정보
- 위험 범주 코드: 41-43-52/53
- 보안 지침: S24; S26; S37/39; S61
-
위험물 표지:
- 위험 용어:R41
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145058-1g |
(R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(1:1) |
137590-32-0 | 95% | 1g |
$505 | 2021-08-05 | |
Chemenu | CM145058-1g |
(R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(11) |
137590-32-0 | 95% | 1g |
$*** | 2023-03-30 | |
A2B Chem LLC | AA51139-100mg |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 100mg |
$115.00 | 2024-04-20 | ||
A2B Chem LLC | AA51139-1g |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 1g |
$533.00 | 2024-04-20 | ||
Alichem | A189005251-1g |
(1R)-Quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetate |
137590-32-0 | 95% | 1g |
$457.80 | 2022-04-02 | |
A2B Chem LLC | AA51139-5g |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 5g |
$1956.00 | 2024-04-20 | ||
A2B Chem LLC | AA51139-500mg |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 500mg |
$315.00 | 2024-04-20 |
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] 관련 문헌
-
1. Book reviews
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
137590-32-0 ((8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]) 관련 제품
- 790-76-1(benzyl N-(2,6-dihydroxypyrimidin-4-yl)carbamate)
- 898452-95-4(4-(4-methoxybenzenesulfonyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 1796970-33-6(3-(2-methylpropanesulfonyl)-1-(4-phenyloxane-4-carbonyl)azetidine)
- 2138144-57-5(2,2-Difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid)
- 2034229-73-5(methyl 3-({2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}sulfamoyl)thiophene-2-carboxylate)
- 1692649-26-5(5-(5-bromothiophen-3-yl)-1,2-oxazol-3-amine)
- 1513485-16-9(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide)
- 2229540-57-0(1-(3-bromopropyl)cyclopropylbenzene)
- 1805837-46-0(2,6-Diamino-4-fluoro-1H-benzimidazole)
- 1082950-39-7(4-5-(3,4-Difluorophenyl)-1H-imidazol-2-ylpiperidine)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:137590-32-0)[R-(R*,S*)]-[[2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl] acetic acid, (-)-cinchonidine (1:1) salt

순결:98%
재다:Company Customization
가격 ($):문의